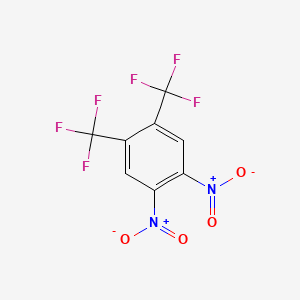
1,1'-Biphenyl, 2,2',4-trinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 2,2’,4-trinitro- is an organic compound characterized by the presence of three nitro groups attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,2’,4-trinitro- typically involves nitration reactions. The biphenyl core is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,4-trinitro- follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: 1,1’-Biphenyl, 2,2’,4-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminobiphenyl derivatives.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products:
Oxidation: Oxidized biphenyl derivatives.
Reduction: Aminobiphenyl derivatives.
Substitution: Substituted biphenyl compounds with various functional groups.
科学研究应用
1,1’-Biphenyl, 2,2’,4-trinitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-Biphenyl, 2,2’,4-trinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include nucleophilic aromatic substitution and redox reactions.
相似化合物的比较
- 1,1’-Biphenyl, 2,2’,4,4’-tetranitro-
- 1,1’-Biphenyl, 2,2’,4,6’-tetranitro-
- 1,1’-Biphenyl, 2,2’,4,5’-tetranitro-
Comparison: 1,1’-Biphenyl, 2,2’,4-trinitro- is unique due to the specific positioning of its nitro groups, which influences its reactivity and applications
属性
CAS 编号 |
36712-35-3 |
|---|---|
分子式 |
C12H7N3O6 |
分子量 |
289.20 g/mol |
IUPAC 名称 |
2,4-dinitro-1-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)8-5-6-10(12(7-8)15(20)21)9-3-1-2-4-11(9)14(18)19/h1-7H |
InChI 键 |
JTJBOKJQQFQURC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


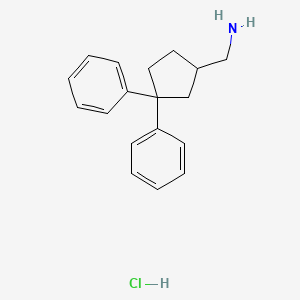

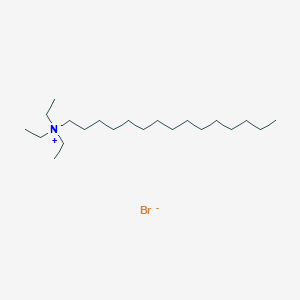
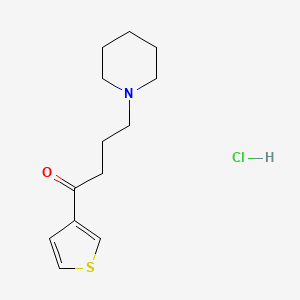

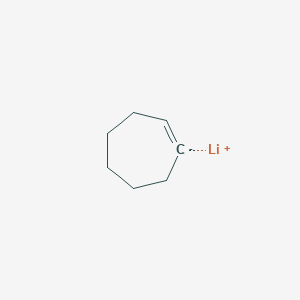
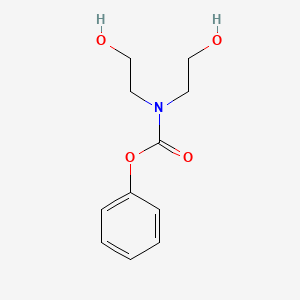
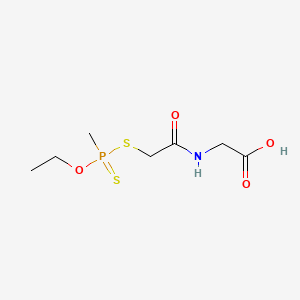
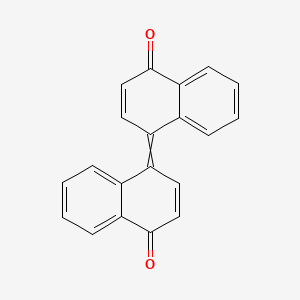
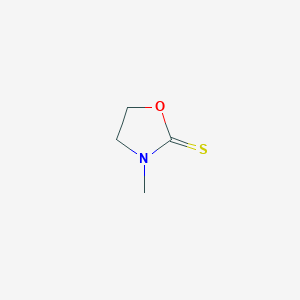
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


